{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13479592
Molecular Formula: C19H28N2O3
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28N2O3 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | benzyl N-[4-[cyclopropyl(2-hydroxyethyl)amino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C19H28N2O3/c22-13-12-21(18-10-11-18)17-8-6-16(7-9-17)20-19(23)24-14-15-4-2-1-3-5-15/h1-5,16-18,22H,6-14H2,(H,20,23) |
| Standard InChI Key | ASKXXIQRRRYJQK-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(CCO)C3CC3 |
| Canonical SMILES | C1CC(CCC1NC(=O)OCC2=CC=CC=C2)N(CCO)C3CC3 |
Introduction
{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound with a molecular formula of C19H28N2O3 and a molecular weight of 332.44 g/mol . This compound features a cyclopropyl group, a hydroxy-ethyl group, and a carbamic acid benzyl ester moiety, making it a versatile molecule for synthetic and research purposes.
Synthesis
The synthesis of {4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps:
-
Formation of the Cyclopropyl Group: Achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
-
Introduction of the Hydroxy-ethyl Group: Involves the reaction of the cyclopropyl intermediate with ethylene oxide or a similar reagent under basic conditions.
-
Amination: The hydroxy-ethyl intermediate is then reacted with an amine, such as cyclohexylamine, to form the desired amino compound.
-
Carbamate Formation: The final step involves the reaction of the amino compound with benzyl chloroformate to form the carbamic acid benzyl ester.
Chemical Reactions
{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions:
-
Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl compound using reagents such as PCC or DMP.
-
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxy-ethyl group using reagents like sodium borohydride or lithium aluminum hydride.
-
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Research Findings and Applications
This compound has potential applications in various fields, including chemistry, biology, medicine, and industry. It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume